Maltoheptaose, also known as amyloheptaose or G7, is a maltodextrin consisting of seven glucose units linked by α-1,4 glycosidic bonds. It is a product of starch hydrolysis and has a degree of polymerization (DP) of 7, which indicates the average number of glucose units per chain. Maltoheptaose has gained attention due to its various applications in the food, cosmetic, and pharmaceutical industries, as well as its potential in scientific research and biotechnological applications5.
The mechanism of action of maltoheptaose can be understood through its interaction with biological systems and its chemical properties. For instance, nanoparticles conjugated with maltoheptaose have shown a significant increase in internalization by Escherichia coli, which suggests that maltoheptaose can facilitate the transport of particles into bacterial cells. This internalization occurs regardless of the presence of the maltodextrin transport channel, indicating that maltoheptaose may interact with cell membranes in a way that promotes nanoparticle uptake1.
In another study, the translocation mechanism of long sugar chains, including maltoheptaose, across the maltoporin membrane channel was elucidated. Maltoporin binds maltoheptaose and allows its permeation through the membrane. The sugar chain glides in a screw-like manner along an aromatic lane within the protein, with minimal energy barriers, suggesting an efficient and passive translocation process facilitated by the protein structure2.
Maltoheptaose has been identified as an excellent encapsulating agent for aroma compounds. It has been compared with other maltodextrins and found to be effective in retaining aroma compounds during storage. This property is attributed to its high molecular weight and the ability to form a uniform wall matrix, which is advantageous over commercial maltodextrins with a broad distribution of molecular weights4.
The enzymatic synthesis of maltoheptaose from starch has been optimized through a one-pot cascade reaction. This process involves the sequential addition of cyclodextrin glucotransferase and cyclomaltodextrinase, resulting in a higher conversion rate of starch to maltoheptaose compared to simultaneous enzyme addition. The optimized conditions for this reaction have significant implications for the cost-effective and efficient production of maltoheptaose for industrial applications5.
A bi-fluorescence-labeled maltoheptaoside has been developed as a convenient substrate for the continual assay of alpha-amylase. This derivative allows for sensitive and continuous measurement of enzyme activity, which is crucial for various research and industrial processes involving alpha-amylase6.
In the cosmetic industry, maltoheptaose derivatives have been explored for their emulsifying properties. A novel maltoheptaose-palmitate ester was synthesized and shown to have excellent emulsifying properties, outperforming commercial sucrose-palmitate esters in terms of stability under extreme conditions such as varying pH and high temperatures. This makes maltoheptaose derivatives promising as biosurfactants in oil/water emulsions3.
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